N-(2-(thiophen-3-yl)benzyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c1-15-5-4-6-16(11-15)12-20(22)21-13-17-7-2-3-8-19(17)18-9-10-23-14-18/h2-11,14H,12-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVONGPRPZAQPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=CC=CC=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(thiophen-3-yl)benzyl)-2-(m-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on current literature.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions that include:
- Formation of the Thiophene Ring : The thiophene moiety can be synthesized using various methods, such as the Paal-Knorr synthesis.
- Benzylation : The thiophene derivative is then benzylated to introduce the benzyl group.
- Acetamide Formation : Finally, the acetamide group is introduced through acylation with an appropriate acylating agent.
Antimicrobial Properties
Studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Recent research has highlighted the anticancer potential of thiophene-containing compounds. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The proposed mechanism includes induction of apoptosis and cell cycle arrest.
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 30 | Membrane disruption |
| Anticancer | HeLa | 25 | Apoptosis induction |
| Anticancer | MCF-7 | 20 | Cell cycle arrest |
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. In vivo models have shown a reduction in inflammatory markers when treated with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
- Receptor Modulation : The compound may also modulate receptor activity, influencing pathways related to cell growth and apoptosis.
Case Studies
- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition, particularly against E. coli and Staphylococcus aureus.
- Anticancer Evaluation : A study focusing on the anticancer properties reported that treatment with this compound led to increased apoptosis in MCF-7 cells, as evidenced by flow cytometry analysis.
Comparison with Similar Compounds
Structural Analogues with Thiophene Moieties
Thiophene-containing acetamides are notable for their diverse biological activities. For example:
- N-(2-(1H-Tetrazol-5-yl)-5-(m-tolyl)thiophen-3-yl)acetamide (3b) () incorporates both thiophene and m-tolyl groups, with a tetrazole ring enhancing bioavailability. Its melting point (190–191°C) and cytotoxicity (38.3% mortality at 0.1 mg/mL) highlight its stability and bioactivity .
- N-(3-Acetyl-2-thienyl)-2-bromoacetamide (3a) () features a bromoacetamide substituent, synthesized via a one-step reaction. Its lower melting point (96–97°C) and sensitivity to solvents like DMSO contrast with the target compound’s hypothetical stability .
Table 1: Thiophene-Containing Acetamides
m-Tolyl-Containing Acetamides
The m-tolyl group is common in acetamides designed for directed C–H functionalization or enzyme inhibition:
- 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide () demonstrates stereochemical complexity, with a bent cyclobutane ring influencing crystal packing. Its synthesis via acid-amine coupling mirrors methods used for similar acetamides .
- N-(4-Oxo-1-(m-tolyl)-1,4-dihydroquinazolin-6-yl)-2-(p-tolyloxy)acetamide (7d) () shows a 206°C melting point and anti-HCV activity, emphasizing the role of m-tolyl in targeting viral proteins .
Table 2: m-Tolyl Acetamides
Spectroscopic and Physical Properties
- NMR and MS : and provide detailed 1H/13C NMR and mass spectra for structural confirmation, essential for validating the target compound’s purity .
- Melting Points : Higher melting points (e.g., 255°C for ’s 7b) correlate with rigid aromatic systems, whereas flexible substituents (e.g., ’s 3a) reduce thermal stability .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2-(thiophen-3-yl)benzyl)-2-(m-tolyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with coupling reactions between thiophene-containing benzylamines and m-tolyl acetic acid derivatives. Key steps include amide bond formation using reagents like thionyl chloride or carbodiimides. Solvent choice (e.g., dichloromethane or toluene/water mixtures) and temperature control (reflux conditions) significantly impact yield. Purification via column chromatography or crystallization (ethanol/water mixtures) is critical for isolating high-purity products .
- Optimization : Kinetic studies suggest adjusting pH and reaction time (e.g., 5–7 hours for azide substitutions) to minimize side products. Analytical techniques like TLC and HPLC are essential for monitoring progress .
Q. How is the structural characterization of this compound performed, and what key features define its molecular geometry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms connectivity of the thiophene, benzyl, and m-tolyl moieties. X-ray crystallography reveals non-planar cyclobutane rings in derivatives, with bond lengths (e.g., C-N: 1.30–1.50 Å) and dihedral angles (e.g., 25.9°) critical for stability. Mass spectrometry (MS) validates molecular weight (e.g., 273.36 g/mol for related structures) .
Q. What preliminary biological activities have been reported for structurally analogous acetamides?
- Methodological Answer : Derivatives with thiophene and benzyl groups exhibit anti-inflammatory and anticancer properties in preclinical models. Assays include cell viability (MTT) and enzyme inhibition (e.g., COX-2). Lipophilicity from the m-tolyl group enhances membrane permeability, while the thiophene ring contributes to π-π stacking with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
